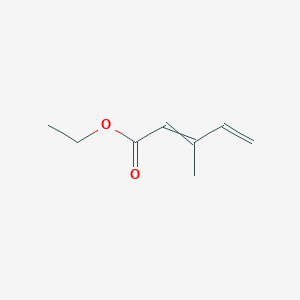

Ethyl 3-methylpenta-2,4-dienoate

Description

Properties

CAS No. |

37850-26-3 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

ethyl 3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C8H12O2/c1-4-7(3)6-8(9)10-5-2/h4,6H,1,5H2,2-3H3 |

InChI Key |

VKZXUPZJFAXNHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)C=C |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Ethyl 3-methylpenta-2,4-dienoate serves as a versatile building block in the synthesis of complex organic molecules. Its conjugated diene structure allows it to participate in various reactions, including:

- Diels-Alder Reactions : This compound can undergo Diels-Alder reactions to form cycloadducts, which are important in the synthesis of natural products and pharmaceuticals .

- Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions to generate more complex structures.

Table 1: Synthetic Applications of Ethyl 3-methylpenta-2,4-dienoate

| Reaction Type | Description | Reference |

|---|---|---|

| Diels-Alder Reaction | Forms cycloadducts with dienophiles | |

| Cross-Coupling | Used in palladium-catalyzed reactions | |

| Polymerization | Can be polymerized to create new materials |

Medicinal Chemistry

The compound's unique structure contributes to its potential applications in drug development. Research indicates that ethyl 3-methylpenta-2,4-dienoate may exhibit various biological activities:

- Antioxidant Properties : Compounds with similar structures have shown the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains, making it a candidate for natural preservatives or therapeutic agents .

- Anticancer Potential : The compound’s reactivity allows for the synthesis of derivatives that may target cancer cells effectively.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of ethyl 3-methylpenta-2,4-dienoate against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Industrial Applications

In industrial settings, ethyl 3-methylpenta-2,4-dienoate is used in the production of flavors and fragrances due to its pleasant olfactory properties. Additionally, its reactivity makes it suitable for the synthesis of various fine chemicals.

Table 2: Industrial Applications

| Application Type | Description | Reference |

|---|---|---|

| Flavors and Fragrances | Used in the formulation of aromatic compounds | |

| Fine Chemicals | Intermediate for synthesizing specialty chemicals |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 3-methylpenta-2,4-dienoate with structurally related α,β-unsaturated esters, emphasizing differences in chain length, substituents, synthesis, and applications:

Key Comparative Insights

Chain Length and Reactivity: Shorter chains (e.g., penta-2,4-dienoates) exhibit higher volatility, making them relevant in flavor chemistry (e.g., pear flavor in ethyl deca-2,4-dienoate) . Longer chains (e.g., dodeca-2,4-dienoates) enhance lipophilicity, crucial for bioactivity in juvenile hormone analogs .

Substituent Effects: Electron-withdrawing groups (e.g., cyano in ): Increase electrophilicity, facilitating nucleophilic additions or cyclizations . Aromatic groups (e.g., phenyl in ): Extend conjugation, stabilizing excited states for fluorescence or UV absorption . Methoxy/methyl branches (e.g., ): Improve metabolic stability in insect growth regulators .

Synthetic Methods: Cross-metathesis (CM): Ethyl 3-methylhexa-2,4-dienoate is synthesized via CM using Grubbs-type catalysts, yielding high regio- and stereoselectivity (>98% E-isomer) . Multicomponent reactions: Ethyl 3-acetyl-2-(tosylamino)penta-3,4-dienoate () is prepared via MgBr₂-catalyzed alkyne-imine couplings .

Biological Activity: Ethyl 10-methoxy-3,7,11-trimethyldodeca-2,4-dienoate shows superior insecticidal activity compared to non-methoxy analogs, with LC₅₀ values <1 ppm in termite bioassays . Curcuminoid derivatives (e.g., ) exhibit antiproliferative effects against cancer cell lines (IC₅₀ ~10 μM) .

Preparation Methods

Reaction Conditions and Optimization

A suspension of methyltriphenylphosphonium bromide (5.32 g, 14.6 mmol) in THF is treated with n-butyllithium (6.0 mL, 15.0 mmol) at –78°C to form the ylide. Ethyl (E)-3-methyl-4-oxo-2-butenoate (2.00 g, 13.6 mmol) is added dropwise, and the mixture stirs at room temperature for 24 h. Quenching with water followed by diethyl ether extraction and magnesium sulfate drying yields the crude product. Repeated pentane washes and Celite filtration achieve 86% purity.

Table 1: Wittig Olefination Parameters

| Parameter | Value | Source |

|---|---|---|

| Ylide precursor | Methyltriphenylphosphonium bromide | |

| Base | n-BuLi | |

| Solvent | THF | |

| Reaction temperature | –78°C to room temperature | |

| Yield | 86% |

Steric hindrance from the methyl group necessitates prolonged reaction times, while THF’s polarity stabilizes the ylide intermediate.

Lithium Aluminum Hydride (LiAlH4) Reduction Strategies

LiAlH4-mediated reductions transform ester functionalities into alcohols, which are reoxidized to aldehydes for subsequent esterification. Ethyl 3-methylpenta-2,4-dienoate is accessible via reduction of its α,β-unsaturated ester precursor.

Reduction-Oxidation Sequence

Ethyl (E)-3-methylpenta-2,4-dienoate (0.50 g, 3.57 mmol) is treated with LiAlH4 (0.203 g, 5.35 mmol) in absolute diethyl ether under reflux. The resultant (E)-3-methylpenta-2,4-dien-1-ol is oxidized using activated manganese dioxide (MnO2) in dichloromethane (CH2Cl2) to yield the corresponding aldehyde, which undergoes esterification with ethyl diazoacetate.

Table 2: LiAlH4 Reduction Parameters

| Parameter | Value | Source |

|---|---|---|

| Reducing agent | LiAlH4 | |

| Solvent | Diethyl ether | |

| Reaction time | 1 h (reflux) | |

| Oxidation agent | MnO2 | |

| Overall yield | 79% (reduction step) |

LiAlH4’s strong reducing power necessitates careful quenching with ice-cooled water to prevent over-reduction.

Dirhodium-Catalyzed Cycloadditions

Dirhodium tetraacetate [Rh2(OAc)4] catalyzes [4+1]-cycloadditions between ethyl diazoacetate and substituted furans, offering a route to dienoates. While optimized for 6-oxohepta-2,4-dienoates, this method adapts to synthesize ethyl 3-methylpenta-2,4-dienoate by modifying the furan substrate.

Cycloaddition Mechanism

Ethyl diazoacetate (2.47 mL, 20 mmol) reacts with 2-methylfuran in the presence of Rh2(OAc)4 (0.01 mmol) at room temperature. Iodine-mediated elimination at 70°C generates the conjugated dienoate.

Table 3: Dirhodium-Catalyzed Cycloaddition Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Rh2(OAc)4 | |

| Diazo compound | Ethyl diazoacetate | |

| Reaction temperature | Room temperature to 70°C | |

| Elimination agent | I2 | |

| Yield | Not reported (method adaptable) |

Dirhodium’s ability to stabilize carbene intermediates is critical for regioselectivity.

Condensation with Ylidenecyanoacetic Acid Esters

Ethyl 2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienoate, a derivative, forms via condensation of ylidenecyanoacetic acid ethyl esters with dimethylformamide dimethyl acetal (DMF-DMA). Although this introduces a cyano group, hydrolysis or decarboxylation could access the target compound.

Amination and Cyclization

Ethyl ylideneacetate (0.01 mol) reacts with DMF-DMA (0.011 mol) in xylenes under reflux. The resultant enamine undergoes re-amination with aromatic amines in glacial acetic acid, followed by cyclization to pyridinones.

Table 4: Condensation Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Condensing agent | DMF-DMA | |

| Solvent | Xylenes | |

| Reaction time | 3 h (reflux) | |

| Yield | 55% (mixture of isomers) |

Steric effects from the methyl group favor trans-configuration in the dienoate .

Q & A

Q. Q1. What synthetic methodologies are reported for Ethyl 3-methylpenta-2,4-dienoate derivatives, and how can stereoisomers be characterized?

A1. Ethyl 3-methylpenta-2,4-dienoate derivatives are synthesized via chemoselective trimerization of isocyanides or cycloaddition reactions. For example, Ethyl 2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienoate was synthesized in 55% yield as a mixture of two stereoisomers (a and b), characterized by distinct NMR signals for each isomer. Stereochemical assignments rely on coupling constants (e.g., for trans-olefinic protons) and column chromatography for separation. Analytical techniques like NMR and elemental analysis are critical for verifying purity and isomer ratios .

Q. Q2. How is the crystal structure of Ethyl 3-methylpenta-2,4-dienoate derivatives determined, and what software is commonly used for refinement?

A2. Single-crystal X-ray diffraction is the gold standard. For example, Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate was analyzed using a Bruker APEXII CCD diffractometer. Data refinement employed SHELXTL (a derivative of SHELX), achieving . Key parameters include planar dienoate conformations and intermolecular C–H⋯O interactions. SHELX programs are preferred for small-molecule refinement due to their robustness and compatibility with high-resolution data .

Advanced Research Questions

Q. Q3. What catalytic strategies improve regio- and stereoselectivity in cross-metathesis (CM) reactions involving Ethyl 3-methylpenta-2,4-dienoate?

A3. Chromanyl-modified N-heterocyclic carbene (NHC) catalysts, such as Catalyst 9, enhance selectivity in CM reactions. For Ethyl 3-methylhexa-2,4-dienoate, Catalyst 9 achieved >98% selectivity for E-isomer products, minimizing homodimerization (<4%). Reaction conditions (e.g., solvent, temperature) and catalyst design (e.g., steric bulk in NHC ligands) are critical. Comparative studies with Grubbs catalysts highlight the role of ligand architecture in controlling selectivity .

Q. Q4. How can computational methods predict reaction outcomes for Ethyl 3-methylpenta-2,4-dienoate in cycloaddition reactions?

A4. Density Functional Theory (DFT) calculations evaluate transition states and regioselectivity. For instance, [3 + 2]-cycloadditions of Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate with azomethine ylides were modeled using Gaussian software. Key parameters include frontier molecular orbital (FMO) energies and distortion/interaction analysis. These methods guide experimental design by identifying favorable pathways and steric/electronic effects .

Q. Q5. What are the environmental degradation pathways of Ethyl 3-methylpenta-2,4-dienoate analogues, and how are intermediates quantified?

A5. Bacterial degradation via the biphenyl pathway involves enzymes like 2-hydroxypenta-2,4-dienoate hydratase (BphH). Metabolites such as pyruvate and acetyl-CoA are tracked using LC-MS or -NMR. Biodegradation assays under aerobic conditions with Pseudomonas strains provide kinetic data (e.g., for BphH). Stable isotope probing (SIP) confirms pathway specificity .

Q. Q6. How do reaction conditions influence the isomerization of Ethyl 3-methylpenta-2,4-dienoate derivatives?

A6. Isomerization kinetics are solvent- and temperature-dependent. For example, Ethyl 4-hydroxyoct-2-ynoate isomerizes to Ethyl octa-2,4-dienoate (major) and Ethyl 4-oxo-oct-2-enoate (minor) under acidic conditions. Monitoring via NMR at controlled intervals (e.g., 30-min sampling) reveals equilibrium ratios. Activation energy () calculations from Arrhenius plots further elucidate mechanistic pathways .

Methodological Considerations

Q. Q7. What analytical techniques are recommended for quantifying Ethyl 3-methylpenta-2,4-dienoate in complex matrices (e.g., environmental samples)?

A7. Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm) is optimal. Derivatization with BSTFA enhances volatility. For trace analysis, solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits of 0.1 ppb. Internal standards (e.g., deuterated ethyl hexanoate) correct for matrix effects .

Q. Q8. How are weak intermolecular interactions in Ethyl 3-methylpenta-2,4-dienoate crystals analyzed to predict packing motifs?

A8. Hirshfeld surface analysis in CrystalExplorer identifies dominant interactions (e.g., C–H⋯O, π-π stacking). For Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate, C–H⋯O (23% contribution) and van der Waals contacts (62%) were quantified. Mercury software visualizes packing diagrams, revealing anti-parallel dimer formation via sulfonyl groups .

Q. Q9. What strategies mitigate side reactions during the synthesis of Ethyl 3-methylpenta-2,4-dienoate via trimerization?

A9. Slow addition of isocyanides at −20°C minimizes oligomerization. Use of anhydrous solvents (e.g., benzene/TEA) and catalytic Cu(I) salts improves yield. Post-synthesis purification via silica gel chromatography (petroleum ether/EtOAc = 30:1) removes unreacted monomers. Reaction monitoring by TLC ensures termination at the trimer stage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.